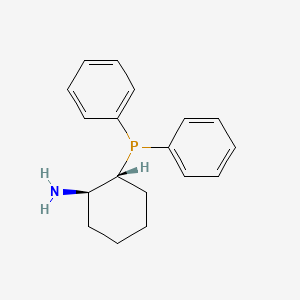

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Beschreibung

Chemical Identity and Structural Features

This compound is a chiral phosphine ligand characterized by its distinct molecular architecture and stereochemical properties. The compound possesses the molecular formula C₁₈H₂₂NP with a molecular weight of 283.35 grams per mole. The Chemical Abstracts Service registry number 452304-59-5 uniquely identifies this compound in chemical databases.

The structural framework of this compound consists of a cyclohexane ring bearing both an amino group and a diphenylphosphino group in a vicinal relationship. The stereochemical designation (1R,2R) indicates the absolute configuration at both chiral centers, where the amino group occupies the 1-position and the diphenylphosphino group resides at the 2-position of the cyclohexane ring. This specific stereochemical arrangement is crucial for the compound's effectiveness as a chiral ligand.

The Simplified Molecular Input Line Entry System representation N[C@@H]1CCCC[C@H]1P(c2ccccc2)c3ccccc3 provides a detailed structural description showing the stereochemical relationships between the functional groups. The melting point ranges from 43 to 48 degrees Celsius, indicating the compound's solid state under standard laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

The compound exhibits characteristic phosphine functionality, which serves as the primary coordination site for transition metals. The presence of both phosphorus and nitrogen donor atoms creates a bidentate ligand system, although the phosphorus atom typically serves as the primary coordination site due to its superior electron-donating properties. The diphenylphosphino group provides steric bulk and electronic richness that are essential for effective asymmetric induction in catalytic processes.

The cyclohexane backbone adopts a chair conformation in solution, which influences the spatial arrangement of the functional groups and contributes to the overall three-dimensional structure of metal complexes formed with this ligand. The amino group can participate in secondary coordination interactions or hydrogen bonding, potentially influencing the selectivity and activity of catalytic systems.

Historical Development in Chiral Ligand Design

The development of this compound must be understood within the broader context of chiral ligand evolution in asymmetric catalysis. The field of asymmetric synthesis experienced a revolutionary period beginning in the 1960s with the pioneering work of William Knowles, who introduced the first chiral phosphine ligands for asymmetric hydrogenation.

The journey toward effective chiral phosphine ligands began with the development of the first chiral homogeneous catalyst by Knowles in 1968, where triphenylphosphine was replaced with a chiral phosphine derivative. This breakthrough led to the introduction of Phenylmethylpropylphosphine and later Cyclohexylanisylmethylphosphine, which demonstrated the potential for enantioselective transformations.

A significant milestone occurred in 1971 when Henri Kagan and Dang introduced 2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, the first bidentate chiral phosphine ligand. This development established the importance of bidentate coordination and led to the subsequent development of 1,2-Bis(o-anisylphenylphosphino)ethane by Knowles in 1975, which ultimately enabled the industrial synthesis of L-3,4-dihydroxyphenylalanine.

The concept of phosphorus-chiral ligands emerged as researchers recognized that chirality centered at the phosphorus atom itself could provide superior enantiocontrol compared to ligands with remote chiral centers. This insight led to intensive research into phosphorus-chiral phosphine ligands, where the stereochemical information is directly incorporated into the donor atom.

The design philosophy behind this compound reflects the accumulated knowledge from decades of chiral ligand development. The compound incorporates several key design elements that emerged from systematic studies of structure-activity relationships in asymmetric catalysis. The cyclohexane backbone provides conformational rigidity while maintaining sufficient flexibility for optimal metal coordination.

The historical development of chiral ligands has been driven by the pharmaceutical industry's need for enantiomerically pure compounds. The recognition that different enantiomers of a drug can have vastly different biological activities has created tremendous demand for efficient asymmetric synthesis methods. This demand has spurred continuous innovation in ligand design, leading to increasingly sophisticated and effective chiral catalysts.

Significance in Asymmetric Catalysis and Coordination Chemistry

This compound occupies a significant position in the landscape of asymmetric catalysis due to its unique combination of structural features and coordination properties. The compound functions as a chiral diphosphine ligand, though it contains only one phosphorus atom, by forming complexes where two ligand molecules coordinate to a single metal center.

The primary significance of this compound lies in its ability to induce high levels of enantioselectivity in various organic transformations. The compound's effectiveness stems from its capacity to create a well-defined chiral environment around the metal center, directing the approach of substrates in a stereoselective manner. This characteristic makes it particularly valuable for the synthesis of enantiomerically pure compounds required in pharmaceutical applications.

In asymmetric hydrogenation reactions, this compound has demonstrated exceptional performance. The ligand forms stable complexes with rhodium and ruthenium catalysts, enabling the efficient reduction of prochiral substrates with high enantioselectivity. The mechanism involves the formation of a metal-hydride intermediate that selectively delivers hydrogen to one face of the substrate, resulting in the preferential formation of one enantiomer.

Table 2: Applications of this compound in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate Class | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complexes | Functionalized alkenes | >90% enantiomeric excess | |

| Asymmetric Hydrogenation | Ruthenium complexes | Prochiral ketones | >85% enantiomeric excess | |

| Cross-coupling reactions | Palladium complexes | Aryl halides | Variable selectivity | |

| Hydroformylation | Rhodium complexes | Terminal alkenes | Moderate to high selectivity |

The coordination chemistry of this compound reveals important insights into its catalytic behavior. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating oxidative addition processes. The amino group can participate in hydrogen bonding interactions with substrates or solvents, potentially influencing reaction pathways and selectivity.

The compound's significance extends beyond its direct catalytic applications to its role in advancing the understanding of structure-activity relationships in chiral ligands. Studies of this ligand have contributed to the development of design principles for creating more effective chiral catalysts. The relationship between the ligand's stereochemical features and the observed enantioselectivity provides valuable insights for the rational design of new chiral ligands.

The importance of this compound in coordination chemistry is also evident in its contribution to mechanistic studies of asymmetric catalysis. The relatively simple structure of this ligand compared to more complex polydentate systems makes it an excellent model for investigating fundamental aspects of enantioselective catalysis. These studies have revealed important details about the stereochemical course of catalytic reactions and the factors that control enantioselectivity.

Recent developments in phosphorus-chiral ligand synthesis have highlighted the continued relevance of compounds like this compound. New synthetic methodologies for creating phosphorus-chiral compounds have emerged, but the fundamental principles established through the study of simpler ligands like this cyclohexanamine derivative remain central to the field.

The environmental and economic advantages of asymmetric catalysis using chiral ligands like this compound cannot be overstated. These catalysts enable the production of enantiomerically pure compounds without the need for resolution of racemic mixtures, significantly reducing waste and improving atom economy. This aspect has become increasingly important as the chemical industry seeks more sustainable synthetic methods.

Eigenschaften

IUPAC Name |

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLZEHZPXYMFE-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457456 | |

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452304-59-5 | |

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Phosphination of Cyclohexylamine Derivatives

One classical method involves the reaction of cyclohexylamine with chlorodiphenylphosphine in the presence of a base such as triethylamine under inert atmosphere and low temperature conditions. This method was detailed in a crystallographic study where:

- Dry dichloromethane was used as solvent.

- Cyclohexylamine (5.6 mmol) was dissolved under nitrogen.

- Triethylamine (7.5 mL) was added dropwise.

- Chlorodiphenylphosphine (5.6 mmol) was added dropwise at −78 °C.

- After stirring for 30 minutes, a second equivalent of chlorodiphenylphosphine was added.

- The mixture was warmed to room temperature and stirred for 14 hours.

- The triethylammonium hydrochloride salt was removed by filtration.

- The product was purified by alumina column chromatography and dried under vacuum.

This method yields the desired aminophosphine with retention of stereochemistry and high purity.

Nucleophilic Substitution Using Potassium Diphenylphosphide

Another approach involves the nucleophilic substitution of a suitable leaving group on a chiral cyclohexane derivative by potassium diphenylphosphide (KPPh2). This method is often applied to cyclic sulfamidates or other activated intermediates to avoid side reactions such as aziridine formation.

- The phosphinylation is conducted in tetrahydrofuran (THF) at low temperatures (e.g., −35 °C).

- The intermediate aminophosphine is often protected as an N-Boc derivative during the reaction.

- Subsequent deprotection and purification yield the target compound.

This approach is noted for its robustness and scalability, providing clean conversion and high enantiomeric purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The direct phosphination method is well-established and provides a straightforward route to the target compound with good stereochemical fidelity. The use of low temperature and slow addition of chlorodiphenylphosphine minimizes side reactions and racemization.

The nucleophilic substitution approach using potassium diphenylphosphide is advantageous for its scalability and cleaner reaction profile. The use of cyclic sulfamidates as intermediates prevents unwanted side reactions and facilitates high enantiomeric purity.

Catalytic methods involving gold complexes offer innovative pathways for synthesizing chiral phosphine ligands but are more suited for complex ligand frameworks rather than simple aminophosphines like this compound.

Commercial suppliers typically provide this compound with purity greater than 97%, indicating that these synthetic methods are optimized for high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is primarily involved in the following types of reactions:

Coordination to Metal Centers: The compound acts as a ligand, coordinating to metal centers in transition metal complexes. This is crucial for its role in catalytic processes.

Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.

Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Coordination Reactions: Typically involve transition metals such as palladium, platinum, or rhodium. The reactions are carried out under inert conditions to prevent oxidation.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

Substitution Reactions: Various electrophiles can be used, depending on the desired derivative.

Major Products

Metal Complexes: Coordination to metal centers forms various metal-ligand complexes.

Phosphine Oxides: Oxidation of the phosphine group results in phosphine oxides.

Substituted Amines: Substitution reactions yield a range of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine serves as a ligand in numerous catalytic reactions, including:

- Hydrogenation : Facilitates the reduction of alkenes and ketones to their corresponding alkanes and alcohols.

- Hydroformylation : Aids in the conversion of alkenes to aldehydes through the addition of carbon monoxide and hydrogen.

- Cross-Coupling Reactions : Enhances the formation of carbon-carbon bonds in reactions such as Suzuki-Miyaura and Heck coupling.

The compound's chiral environment enhances selectivity in reactions leading to the formation of enantiomerically pure products, making it invaluable in pharmaceutical synthesis.

Coordination Chemistry

The ability of this compound to stabilize metal centers through coordination is significant. Studies have shown that this ligand can form stable complexes with transition metals such as palladium and platinum, which are pivotal for various catalytic processes. The coordination behavior is influenced by the ligand's stereochemistry, affecting the selectivity and efficiency of reactions .

Case Study 1: Anticancer Activity

A study synthesized dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II). The resulting complex was tested for anticancer activity against ovarian cancer xenografts in nude mice. The treatment resulted in a tumor growth suppression rate of over 90% compared to controls .

Case Study 2: Asymmetric Synthesis

In another application, this compound was employed as a ligand in asymmetric synthesis for producing chiral pharmaceuticals. The ligand's high enantioselectivity was demonstrated in a series of reactions yielding products with over 99% enantiomeric excess (ee), showcasing its potential in drug development .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Used as a chiral ligand in hydrogenation and cross-coupling reactions | High selectivity and efficiency |

| Coordination Chemistry | Forms stable complexes with transition metals | Enhances reactivity and stability |

| Anticancer Research | Investigated for its cytotoxic effects against cancer cell lines | Significant tumor growth suppression |

| Pharmaceutical Synthesis | Facilitates the synthesis of enantiomerically pure compounds | Critical for drug development |

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine primarily involves its role as a ligand in coordination chemistry. The diphenylphosphino group coordinates to metal centers, forming stable complexes that can facilitate various catalytic processes. The stereochemistry of the compound plays a crucial role in determining the selectivity and efficiency of these catalytic reactions. The amine group can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Forms: (1S,2S)-2-(Diphenylphosphino)cyclohexanamine

- Structure : The (1S,2S)-enantiomer shares the same functional groups but with inverted stereochemistry.

- Key Differences :

- Catalytic Performance : Enantiomers yield mirror-image products in asymmetric reactions. For example, the (1S,2S) form produces sulfonamide derivatives with opposite stereoselectivity compared to the (1R,2R) variant in gold-catalyzed reactions .

- Synthesis : Both enantiomers are synthesized via similar routes but require distinct chiral precursors or resolution techniques .

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

- Structure : Incorporates a dihydroindenyl group instead of cyclohexane.

- Applications: Used in palladium-catalyzed cross-coupling reactions, where the indenyl backbone improves turnover frequency compared to cyclohexane-based ligands .

(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine

- Structure : Replaces the diphenylphosphine group with a pyrrolidine ring.

- Key Differences: Donor Properties: Pyrrolidine acts as a stronger σ-donor and weaker π-acceptor than phosphine, favoring different metal centers (e.g., copper over iridium) . Applications: Effective in aminocatalysis and as a precursor for pharmaceutical intermediates like moxifloxacin .

(1R,2R)-2-(Benzyloxy)cyclohexanamine

- Structure : Substitutes diphenylphosphine with a benzyloxy group.

- Key Differences :

Comparative Data Table

Biologische Aktivität

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C18H22NP

- Molecular Weight : 283.36 g/mol

- Melting Point : 43°C to 48°C

- Structure : The compound features a cyclohexane ring with a diphenylphosphino group and an amine functionality, contributing to its unique reactivity and selectivity in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on amino acid-based antimicrobial agents highlight the potential of phosphine derivatives as effective inhibitors of bacterial enzymes such as alanine racemase (Alr), which is crucial for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth, making these compounds promising candidates for developing new antibiotics.

Catalytic Applications in Medicinal Chemistry

The compound has been utilized as a ligand in various catalytic processes, enhancing the enantioselectivity and efficiency of reactions. For example, it has been employed in asymmetric catalysis involving imine-allene annulations, showcasing its ability to facilitate the formation of chiral products with high enantiomeric excess . Such reactions are vital in synthesizing pharmaceuticals where chirality is crucial for biological activity.

Case Studies

-

Synthesis and Antimicrobial Evaluation :

A study synthesized several phosphine derivatives, including this compound, and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as lead compounds in antibiotic development . -

Phosphine Ligands in Catalysis :

In another study, this compound was used as a ligand in palladium-catalyzed reactions. The research demonstrated that the ligand significantly improved reaction yields and selectivity compared to other ligands tested. This highlights its utility in organic synthesis and potential applications in drug discovery .

Comparison of Biological Activity with Other Phosphine Ligands

| Compound Name | Antimicrobial Activity | Catalytic Efficiency | Notes |

|---|---|---|---|

| This compound | High | High | Effective against Gram-negative bacteria |

| (S,S)-BINAP | Moderate | Very High | Widely used in asymmetric synthesis |

| DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Low | High | Effective for cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2R)-2-(Diphenylphosphino)cyclohexanamine, and how can its purity and stereochemical integrity be verified?

- Answer : The ligand is typically synthesized via stereoselective functionalization of a cyclohexane-1,2-diamine backbone with diphenylphosphine groups. Purification involves column chromatography under inert conditions to prevent oxidation. Purity is verified using P NMR to confirm the absence of oxidized phosphine byproducts (e.g., phosphine oxides). Chiral HPLC or polarimetry can validate stereochemical integrity, while X-ray crystallography provides definitive confirmation of absolute configuration .

Q. What precautions are necessary when handling and storing this compound due to its chemical sensitivity?

- Answer : The compound is air-sensitive due to the phosphine moiety. Storage under argon or nitrogen at –20°C in amber vials is critical to prevent degradation. Handling should occur in gloveboxes or Schlenk lines. Stability tests via periodic H NMR monitoring are recommended to detect decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence enantioselectivity in asymmetric catalysis?

- Answer : The rigid cyclohexane backbone and chiral centers enforce a specific coordination geometry in metal complexes, directing substrate approach. For example, in ruthenium-catalyzed asymmetric epoxidation, the ligand’s (1R,2R) configuration induces a chiral pocket that biases olefin orientation, achieving >90% enantiomeric excess (ee) in model substrates like styrene derivatives .

Q. What mechanistic insights explain the role of this compound in ruthenium-catalyzed asymmetric epoxidation?

- Answer : The ligand facilitates a six-coordinate Ru(II) complex, where the phosphine groups stabilize the metal center while the amine donors participate in substrate activation. DFT studies suggest that the transition state involves a peroxo intermediate, with the ligand’s stereochemistry dictating the facial selectivity of oxygen transfer to the olefin .

Q. How can researchers address contradictions in reported enantiomeric excess values when using this ligand in different catalytic systems?

- Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or counterion effects). Systematic optimization studies (e.g., Design of Experiments) should isolate variables. For example, replacing BF with BAr counterions in Ru complexes can enhance ee by reducing ion pairing interference .

Q. What advanced spectroscopic or computational methods are recommended to study the coordination geometry of metal complexes derived from this ligand?

- Answer : X-ray absorption spectroscopy (XAS) and single-crystal X-ray diffraction provide structural details of metal-ligand coordination. P NMR coupling constants () reveal bonding dynamics. Computational methods like DFT optimize geometries and predict electronic transitions, aiding in rational ligand design .

Q. What strategies optimize ligand-to-metal ratios in catalytic systems involving this compound to maximize turnover numbers?

- Answer : A 1:1 ligand-to-metal ratio is typically optimal, but excess ligand (1.2–1.5 equiv) can suppress metal aggregation. Kinetic profiling (e.g., reaction progress monitoring via GC/MS) identifies saturation points. For example, in asymmetric hydrogenation, a 1.2:1 ligand/Ru ratio achieved turnover numbers (TON) >1,000 without compromising selectivity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.